molecular formula C28H27ClN2O2S B2988785 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1170829-80-7

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2988785
CAS No.: 1170829-80-7
M. Wt: 491.05
InChI Key: NHEQPCLFJWXNRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .


Physical and Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has identified novel thiazole derivatives, including structures similar to the specified compound, demonstrating significant antimicrobial activity against various bacterial and fungal pathogens. Additionally, these compounds have been evaluated for their cytotoxic activity against cancer cell lines, offering potential avenues for the development of new anticancer agents. The study by Dawbaa et al. (2021) found that certain thiazole derivatives showed high antibacterial and anticandidal effects, as well as cytotoxicity against human leukemia cells, indicating their potential for therapeutic applications in combating microbial infections and cancer (Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been extensively studied. For example, research by Ohkata, Kohichi Takee, & Akiba (1985) focused on the alkylation and oxidation of similar thiazole structures, providing insights into their chemical behavior and potential for further modification. These studies contribute to understanding the fundamental chemistry that underpins the potential applications of these compounds in various scientific domains (Ohkata, Kohichi. Takee, & Akiba, 1985).

Herbicidal Activity

Anticonvulsant Studies

There's also interest in the anticonvulsant properties of thiazole derivatives. For instance, the work by Idris, Ayeni, & Sallau (2011) on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides showed that these compounds exhibited promising efficacy in seizure models, highlighting the therapeutic potential of thiazole derivatives, including the specified compound, in the treatment of epilepsy (Idris, Ayeni, & Sallau, 2011).

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, as well as handling, storage, and disposal recommendations. Toxicity studies may also be conducted to assess the compound’s safety .

Future Directions

This could involve suggesting further studies to optimize the compound’s synthesis, improve its properties, or better understand its mechanism of action .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O2S/c1-19-15-22(29)16-25-27(19)30-28(34-25)31(18-23-13-8-14-33-23)26(32)17-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,15-16,23-24H,8,13-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEQPCLFJWXNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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